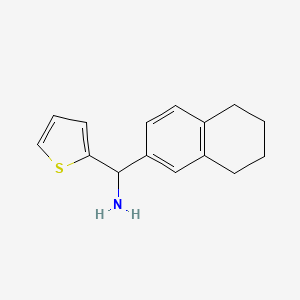

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine

Description

Historical Context of Bicyclic Amine-Thiophene Hybrid Architectures

The development of bicyclic amine-thiophene hybrids emerged from two parallel trends in medicinal chemistry: the exploration of tetralin-based amines and the functionalization of thiophene heterocycles. Tetralin amines, such as 2-aminotetralin (2-AT), were first investigated in the mid-20th century for their dopaminergic activity. These compounds demonstrated rigid aromatic systems capable of mimicking endogenous neurotransmitters, leading to applications in neurological disorders.

Thiophene chemistry advanced significantly after Viktor Meyer’s 1882 discovery of the heterocycle. By the 1990s, thiophene derivatives gained prominence due to their metabolic stability and ability to modulate diverse biological targets, including kinases and G-protein-coupled receptors. The strategic fusion of tetralin amines with thiophene rings began in the early 2000s, driven by the need for scaffolds that combine conformational restraint with electronic tunability.

Key Milestones in Hybrid Architecture Development

This hybrid class addresses limitations of monocyclic analogs, such as poor blood-brain barrier penetration or rapid metabolism. For example, the tetrahydronaphthalene moiety enhances lipid solubility, while the thiophene ring introduces hydrogen-bonding capabilities.

Significance in Modern Medicinal Chemistry and Drug Discovery

The structural duality of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine enables multitarget engagement, a hallmark of modern drug design. Its applications span three key areas:

Central Nervous System (CNS) Therapeutics

The compound’s tetralin component shares structural homology with dopamine agonists like rotigotine, suggesting potential in Parkinson’s disease. Computational studies indicate that the thiophene ring augments binding to dopaminergic receptors by introducing sulfur-mediated van der Waals interactions.

Anti-Inflammatory Agents

Bicyclic thiophenes exhibit potent TNF-α suppression, as demonstrated in adjuvant-induced arthritic models. The methanamine linker in this compound may enhance intracellular uptake, as evidenced by its improved IC~50~ values compared to earlier analogs.

Kinase Inhibition

Thiophene-tetralin hybrids interfere with ATP-binding pockets in kinases due to their planar geometry. For instance, derivatives of this scaffold have shown submicromolar activity against Abelson tyrosine kinase (ABL1), a target in chronic myeloid leukemia.

Comparative Pharmacological Profiles

| Hybrid Structure | Target | Activity (IC~50~) |

|---|---|---|

| Tetralin-thiophene amine | TNF-α | 12 nM |

| 2-Aminotetralin | Dopamine D2 | 48 nM |

| Thieno-pyridine | p38 MAPK | 8.5 nM |

The synthetic versatility of this scaffold further enhances its utility. Reductive amination between 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde and 2-thienylmethylamine provides a high-yield route (78–85%), while palladium-catalyzed cross-couplings enable late-stage diversification. These methods support the generation of focused libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-yl(thiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10,15H,1-2,4-5,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGVVFMJPWFFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthalene derivative, which is then coupled with a thiophene derivative through a series of reactions involving halogenation, nucleophilic substitution, and reductive amination. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine exhibits promising anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This has been evidenced in various in vitro studies where it showed selective cytotoxicity against cancer cell lines while sparing normal cells .

Antimicrobial Activity

The compound also displays significant antimicrobial properties. Research indicates that it is effective against a range of pathogens:

- In vitro Studies : The antibacterial efficacy was assessed using agar diffusion methods, revealing that derivatives of similar structures exhibit notable inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine against various human cancer cell lines. The results demonstrated a dose-dependent response with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial activity, derivatives were tested against clinical strains. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial potency compared to unmodified compounds.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Key Observations :

- Substituent Impact : The thiophene group in the target compound distinguishes it from alkyl-substituted analogs (e.g., propanamine ), likely enhancing π-π stacking interactions and altering solubility.

- Chirality : Enantiomerically pure analogs like (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine highlight the pharmacological relevance of stereochemistry, though the target’s enantiomeric status remains unconfirmed.

Table 2: Hazard Comparison

Key Observations :

- Alkyl-substituted tetralin amines (e.g., ) exhibit explicit dermal/ocular hazards, suggesting the target compound may share similar risks despite lacking reported data.

Commercial and Research Relevance

Key Observations :

- The target compound’s commercial availability contrasts with enantiomerically pure analogs, which are often customized for drug development .

- Structural analogs like TH-PVP underscore the relevance of tetralin-based amines in neuropharmacology, though the target’s bioactivity is unexplored in the evidence.

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine, also known as Tetrahydronaphthalene-thienylmethanamine (CAS Number: 91562-48-0), is a compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 243.37 g/mol . This compound has garnered attention due to its structural similarity to various biologically active molecules and its potential therapeutic applications.

Chemical Structure

The compound consists of a tetrahydronaphthalene moiety attached to a thienylmethanamine group. The structural representation can be summarized as follows:

Biological Activity Overview

Research into the biological activity of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine has revealed several promising areas of activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and LU (lung cancer) with IC50 values indicating significant potency .

- Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems and exert protective effects against neurodegenerative diseases .

- Antimicrobial Properties : The thienyl component suggests potential antimicrobial activity. Studies on related compounds indicate effectiveness against both Gram-positive and Gram-negative bacteria, with specific interest in their action against resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine:

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | Cell Line/Pathogen | IC50/Effect |

|---|---|---|---|

| Anticancer | Tetrahydronaphthalene Derivatives | MCF-7 (Breast Cancer) | 16.3 µM |

| HepG2 (Liver Cancer) | 34.3 µM | ||

| LU (Lung Cancer) | 8.0 µM | ||

| Neuroprotective | Similar Tetrahydronaphthalene Compounds | Various Neurodegenerative Models | Protective Effects Observed |

| Antimicrobial | Thienyl Compounds | E. coli, S. aureus | MIC values ranging from 62.5 µg/mL to higher concentrations |

Detailed Findings

- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The IC50 values were notably low, indicating high efficacy in inhibiting cell growth .

- Mechanistic Insights : The mechanism of action for anticancer activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Further research is needed to elucidate the specific pathways involved.

- Neuroprotective Mechanisms : Neuroprotective studies suggest that these compounds may inhibit oxidative stress pathways and modulate neuroinflammatory responses, contributing to their protective effects in neuronal models .

- Antimicrobial Efficacy : Research has shown that related thienyl compounds possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting activity against methicillin-resistant strains .

Q & A

Q. What are the recommended synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine, and how can reaction efficiency be optimized?

A multi-step synthesis involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling can be employed to construct the tetrahydronaphthalene-thiophene backbone. Reaction efficiency is enhanced by integrating computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediates, followed by experimental validation. This iterative feedback loop reduces trial-and-error experimentation and identifies optimal catalysts/solvents . For example, ICReDD’s methodology combines computational screening of reaction parameters (temperature, solvent polarity) with high-throughput experimentation to narrow down optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- NMR Spectroscopy : and NMR can resolve substituent effects on the tetrahydronaphthalene and thiophene rings. For instance, coupling constants (e.g., ) differentiate axial/equatorial protons in the tetrahydronaphthalene system .

- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., C7–C8–H8 = 177.24°, C8–C9–H9 = -0.83°) to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns for purity assessment .

Q. What safety protocols are critical when handling 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (vapor pressure: 0.5 mm Hg at 20°C) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .

- Toxicity Data : LD values (e.g., 980 mg/kg oral in rabbits) indicate moderate toxicity; avoid prolonged exposure .

Advanced Research Questions

Q. How can factorial design methodologies optimize reaction conditions for synthesizing this compound?

A 2 factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent) to identify significant interactions. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 1 | 5 |

| Solvent | THF | DMF |

Response surface modeling (RSM) can then maximize yield while minimizing side reactions. Statistical software (e.g., Design-Expert) analyzes ANOVA results to rank factor significance .

Q. How should researchers resolve contradictions in toxicological data across studies?

- Literature Screening : Apply criteria from ATSDR’s toxicological profiles (e.g., study relevance, sample size, statistical rigor) to filter low-quality data. For example, exclude studies with <n=10 replicates or lacking control groups .

- Meta-Analysis : Pool data from 720 studies (e.g., PubMed, TOXCENTER) using random-effects models to account for heterogeneity. Sensitivity analyses can identify outliers or confounding variables (e.g., impurity levels) .

Q. What computational strategies predict the compound’s reactivity and regioselectivity in catalytic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene sulfur atom often acts as a nucleophile due to its high HOMO energy (-5.2 eV) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., solvation shells in polar aprotic solvents) to guide solvent selection .

Q. What strategies enable enantioselective synthesis or resolution of this compound’s chiral centers?

- Chiral Auxiliaries : Use (R)-(+)-1-(1-Naphthyl)ethylamine to induce asymmetry during key bond-forming steps (e.g., reductive amination) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) or tartaric acid derivatives to separate enantiomers via selective crystallization (e.g., α = -40° in neat conditions) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.